2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO2S. This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a methyl-substituted pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(5-Methylpyridin-2-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The reaction can be represented as follows:
C8H9NO2+SOCl2→C8H10ClNO2S+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thiols, depending on the nucleophile used.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride
- 2-(4-Methylpyridin-2-yl)ethane-1-sulfonyl chloride
- 2-(3-Methylpyridin-2-yl)ethane-1-sulfonyl chloride
Uniqueness
2-(5-Methylpyridin-2-yl)ethane-1-sulfonyl chloride is unique due to the position of the methyl group on the pyridine ring. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes. The presence of the methyl group at the 5-position can also affect the compound’s interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-2-3-8(10-6-7)4-5-13(9,11)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
HWSCXRCUBUKJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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